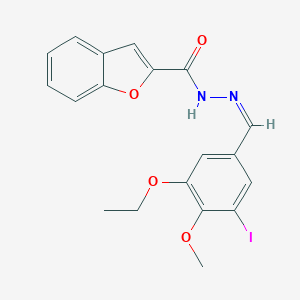![molecular formula C21H27N3O4S B313362 N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B313362.png)
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides.
Coupling with Methanesulfonamide: The final step involves coupling the piperazine derivative with methanesulfonamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Pyridazinones containing (4-methoxyphenyl)piperazine: Used as acetylcholinesterase inhibitors.
Uniqueness
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide is unique due to its specific substitution pattern and its potential as a therapeutic agent targeting multiple receptors .
Propiedades
Fórmula molecular |
C21H27N3O4S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-17(24(29(3,26)27)19-7-5-4-6-8-19)21(25)23-15-13-22(14-16-23)18-9-11-20(28-2)12-10-18/h4-12,17H,13-16H2,1-3H3 |
Clave InChI |
SKSIEWDGRDQXSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=CC=C3)S(=O)(=O)C |
SMILES canónico |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![N-{1-[(2-{4-[(4-cyanobenzyl)oxy]-3,5-diiodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-thienyl)acetamide](/img/structure/B313281.png)
![3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B313282.png)
![N-{1-[(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313283.png)
![N-[1-({2-[4-(cyanomethoxy)-3-ethoxybenzylidene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313284.png)
![4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B313286.png)
![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide](/img/structure/B313291.png)

![N-{1-[(2-{[1-(3,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313295.png)
![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313297.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B313298.png)

